![molecular formula C8H5BrN2O2 B11941798 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol](/img/structure/B11941798.png)
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol
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Overview
Description
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is an organic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.045 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 4-bromophenol with hydrazine hydrate and carbon disulfide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like potassium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . Major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anticancer Applications
The anticancer potential of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol and its derivatives has been extensively studied. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A recent study synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. Among them, the compound 6h demonstrated notable anticancer activity against several cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition values of 65.12 and 55.61 at a concentration of 10 µM respectively . This highlights the potential of oxadiazole derivatives as effective anticancer agents.
Data Table: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | % Growth Inhibition (10 µM) |
---|---|---|
6h | SNB-19 | 65.12 |
6h | NCI-H460 | 55.61 |
6h | SNB-75 | 54.68 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. The oxadiazole ring is known for its ability to inhibit microbial growth.
Case Study: Antimicrobial Screening
In a study focusing on various oxadiazole derivatives, compounds were tested against bacterial strains to assess their antimicrobial activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial properties .
Antioxidant Activity
The antioxidant capabilities of compounds related to this compound have been explored as well. These properties are crucial for developing therapeutic agents that can combat oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Compound | DPPH Assay (% Inhibition) | FRAP Assay (µmol FeSO₄/g) |
---|---|---|
Compound A | 85% | 200 |
Compound B | 70% | 150 |
Compound C | 90% | 250 |
In a comparative study involving various derivatives, one compound exhibited antioxidant activity comparable to ascorbic acid, indicating its potential as a natural antioxidant .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in proteins is crucial for its biological activity .
Comparison with Similar Compounds
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol can be compared with other oxadiazole derivatives, such as:
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: This compound is used as a building block for the synthesis of various organic compounds.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Known for its biological activity, particularly as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Biological Activity
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenol with hydrazine derivatives and appropriate aldehydes. Characterization of the synthesized compound is often performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have reported that compounds with oxadiazole rings demonstrate potent antibacterial and antifungal activities. In one study, various 1,3,4-oxadiazole derivatives were screened for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. One notable study evaluated a series of oxadiazole derivatives for their antiproliferative effects against various cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation significantly and induced apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition . Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound shows potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural modifications. For instance:
- Substituents on the phenyl ring : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring has been shown to enhance antibacterial activity.
- Positioning of functional groups : The position of substituents on the oxadiazole ring can significantly affect the compound's potency against specific biological targets .
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Screening : A study conducted on a series of oxadiazole derivatives showed that compounds with similar structures to this compound exhibited high cytotoxicity against HeLa and MCF7 cell lines.
- Antimicrobial Testing : Another investigation revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans in vitro.
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H |
InChI Key |
BBEBNKOFVVLLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=CO2)O |
Origin of Product |
United States |
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